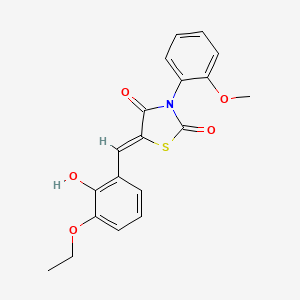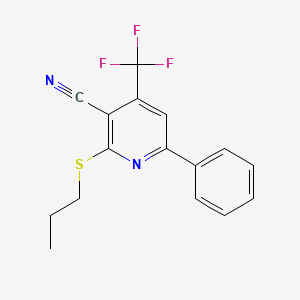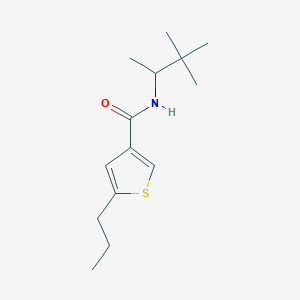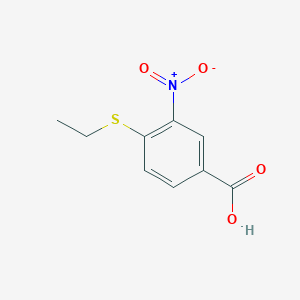![molecular formula C21H26N2O4 B4578411 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)
3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Descripción general
Descripción
"3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide" is a chemical compound that has been synthesized and studied for various properties, including its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions. For example, the synthesis of N-(Pyridin-3-yl)benzamide derivatives and their anticancer evaluation has been reported (Mohan et al., 2021). These compounds are synthesized using specific reactions and are characterized using NMR and mass spectral data.
Molecular Structure Analysis
X-ray crystallography is often used to confirm the molecular structure of such compounds. For example, the crystal and molecular structure of similar benzamide derivatives have been determined, providing insights into their molecular configurations (Prasad et al., 1979).
Chemical Reactions and Properties
Compounds like "3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide" exhibit various chemical reactions and properties. For instance, the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides has been studied, revealing the formation of different chemical structures (Browne et al., 1981).
Physical Properties Analysis
The physical properties of such compounds are often analyzed through spectroscopic measurements and thermal analysis, revealing characteristics like luminescence and mechanochromic properties (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Studies have shown that similar benzamide derivatives can exhibit properties like antioxidant capabilities and inhibition effects (Chaturvedi et al., 1972).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Research on the synthesis and structural characterization of related compounds, such as benzamides and pyrrolidinyl derivatives, often focuses on exploring their crystal and molecular structures. For example, the crystal and molecular structure of a related peptide backbone adopting a type III β-turn conformation demonstrates the potential of these structures in designing peptides and other related molecules with specific folding patterns (Prasad et al., 1979).
Material Science Applications
- Some derivatives have been studied for their luminescent properties and potential applications in materials science, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. This research is indicative of the potential utility of structurally related compounds in developing new materials with specific optical properties (Srivastava et al., 2017).
Bioactivity and Anticancer Potential
- The synthesis and evaluation of related benzamides for their bioactivity, particularly anticancer activity, is a significant area of research. This includes studies on the inhibition of cancer stem cells, suggesting a potential route for therapeutic applications of structurally similar compounds (Bhat et al., 2016).
Chemical Synthesis Methodologies
- Innovative synthetic methodologies for constructing complex molecules that include pyrrolidinyl and benzamide motifs are of considerable interest. These methodologies can lead to the development of novel compounds with varied biological and physical properties, demonstrating the versatility of these structural frameworks in chemical synthesis (Zhu et al., 2015).
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)22-14-15-6-8-17(9-7-15)23-10-4-5-11-23/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKDOYHGVPWHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)




![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)